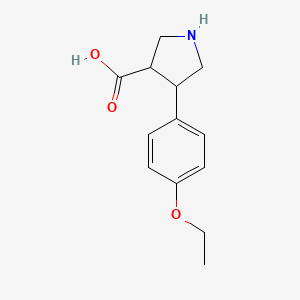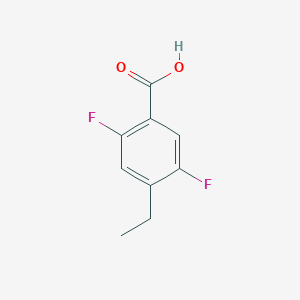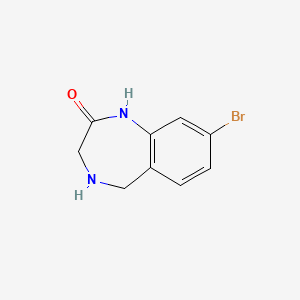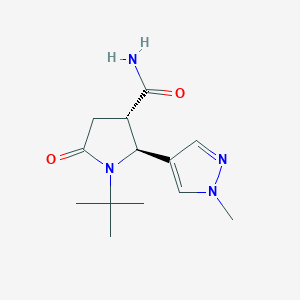
4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a triazole moiety, which is further substituted with a tert-butyl group and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Substitution with Tert-butyl and Methyl Groups: The triazole ring is then substituted with tert-butyl and methyl groups using alkylation reactions. This step may involve the use of tert-butyl chloride and methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved by reacting the substituted triazole with a suitable amine under high-temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups can be replaced with other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole-piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block in organic synthesis.
Biological Studies: Researchers investigate the biological activity of this compound to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly in the field of catalysis.
Wirkmechanismus
The mechanism of action of 4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The triazole moiety is known to interact with metal ions and other biomolecules, which can lead to the inhibition or activation of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-(Tert-butyl)-1H-1,2,4-triazol-5-yl)piperidine: Lacks the methyl group, leading to different reactivity and biological activity.
4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)morpholine: Contains a morpholine ring instead of a piperidine ring, resulting in different pharmacological properties.
4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)pyrazole: Features a pyrazole ring, which alters its chemical and biological behavior.
Uniqueness
The presence of both the tert-butyl and methyl groups on the triazole ring, along with the piperidine moiety, gives 4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine unique steric and electronic properties. These characteristics contribute to its distinct reactivity and potential as a versatile intermediate in chemical synthesis and drug development.
Eigenschaften
Molekularformel |
C12H22N4 |
|---|---|
Molekulargewicht |
222.33 g/mol |
IUPAC-Name |
4-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C12H22N4/c1-12(2,3)11-14-10(16(4)15-11)9-5-7-13-8-6-9/h9,13H,5-8H2,1-4H3 |
InChI-Schlüssel |
NOFZONPDCOEBDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN(C(=N1)C2CCNCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




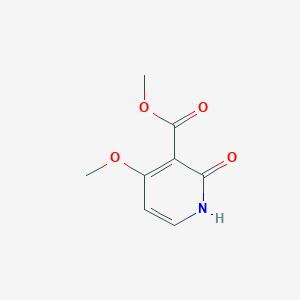
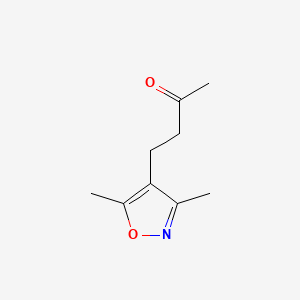
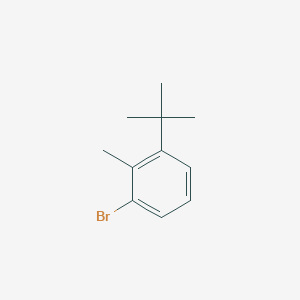

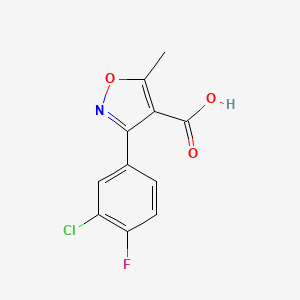
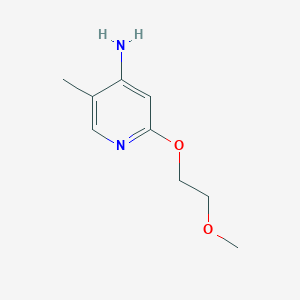
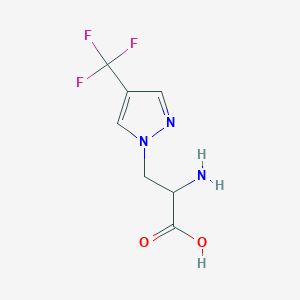
![N-[3-methyl-5-(4-methylpiperazin-1-yl)phenyl]-1-phenyl-1H-1,2,4-triazol-3-amine](/img/structure/B13626937.png)
